3,5-dimethyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
3,5-Dimethyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound has shown significant potential in various scientific research applications due to its unique structural and chemical properties.
Mechanism of Action
Target of Action
It’s known that derivatives of pyrazolylpyridazine, the core structure of this compound, have a wide spectrum of biological activity .
Mode of Action
It’s known that the compound interacts with its targets to exert its biological effects .
Biochemical Pathways
It’s known that derivatives of pyrazolylpyridazine can affect various biochemical pathways, leading to a range of biological activities .
Result of Action
It’s known that the compound and its derivatives have a pronounced stimulating effect on plant growth .
Biochemical Analysis
Biochemical Properties
3,5-Dimethyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hydrazide derivatives, forming compounds that exhibit biological activities such as plant growth stimulation . The nature of these interactions often involves the formation of stable complexes, which can modulate the activity of the target biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to stimulate plant growth, indicating its potential role in modulating cellular processes related to growth and development . Additionally, its antibacterial and antioxidant properties suggest that it can impact cellular defense mechanisms and oxidative stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic pathways. The compound’s ability to form stable complexes with hydrazide derivatives is a key aspect of its mechanism of action . These interactions can result in the modulation of enzyme activity, which in turn affects various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable, but it can undergo degradation under certain conditions . Long-term effects on cellular function have been observed, particularly in in vitro studies where the compound’s growth-stimulating properties were maintained over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as growth stimulation and antioxidant activity. At higher doses, toxic or adverse effects can occur . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its biological activity. For instance, its interaction with hydrazide derivatives suggests that it may influence metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of the cells or organisms in which the compound is present.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues or cellular compartments can significantly impact its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and optimize its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of Pyrazole Core: The pyrazole ring is usually formed through the reaction of hydrazines with β-diketones or β-ketoesters under acidic or basic conditions.
Introduction of Pyridazine Moiety: The pyridazine ring can be introduced through a nucleophilic substitution reaction where the pyrazole core reacts with a suitable pyridazine derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed to replace functional groups on the pyrazole or pyridazine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Methyl iodide, dimethyl sulfate, and various nucleophiles.
Major Products Formed:
Oxidation reactions can yield carboxylic acids, aldehydes, or ketones.
Reduction reactions can produce alcohols or amines.
Substitution reactions can result in the formation of various substituted pyrazoles and pyridazines.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules and pharmaceuticals.
Biology: It has shown biological activity, including anti-inflammatory, antibacterial, and antioxidant properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Pyrazole derivatives: Other pyrazole derivatives with similar structures and biological activities.
Pyridazine derivatives: Compounds containing the pyridazine ring with varying substituents.
Uniqueness: 3,5-Dimethyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3,5-dimethyl-1-pyridazin-3-ylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-6-9(10(15)16)7(2)14(13-6)8-4-3-5-11-12-8/h3-5H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHBBEWIOWJCHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=NN=CC=C2)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.